molecular formula C11H16N2O2 B2930160 N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclopropanecarboxamide CAS No. 1396708-82-9

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2930160
CAS No.: 1396708-82-9
M. Wt: 208.261
InChI Key: NPOWQUOVXZQULM-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative featuring a 1-methylpyrrole moiety and a hydroxylated ethyl chain. The compound combines the structural rigidity of the cyclopropane ring with the hydrogen-bonding capabilities of the hydroxyl and amide groups.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-13-6-2-3-9(13)10(14)7-12-11(15)8-4-5-8/h2-3,6,8,10,14H,4-5,7H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOWQUOVXZQULM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the pyrrole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclopropanecarboxamide has shown potential in biological studies, particularly in the development of bioactive compounds with antiviral, anti-inflammatory, and anticancer properties.

Medicine: The compound's unique structure makes it a candidate for drug development, with potential applications in treating various diseases. Its ability to interact with biological targets can be harnessed to design new therapeutic agents.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and other materials.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Substituent Effects

The target compound’s structure is defined by three critical regions:

  • Cyclopropane-carboxamide core : Provides conformational rigidity.
  • Hydroxyethyl chain : Enhances hydrophilicity and hydrogen-bonding capacity.

Comparisons with analogs (Table 1) highlight how substituent variations influence properties:

Table 1. Structural Comparison of Cyclopropanecarboxamide Derivatives
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 1-Methylpyrrole, hydroxyethyl C₁₁H₁₄N₂O₂* ~206 Hydroxyl group improves solubility; pyrrole enables aromatic interactions .
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Diethylamide, 4-methoxyphenoxy, phenyl C₂₂H₂₅NO₃ 351.4 Lipophilic substituents (phenoxy, phenyl) enhance membrane permeability .
N-(2-(Cyclopropanecarbonyl)hydrazine-1-carbonothioyl)cyclopropanecarboxamide Dual cyclopropane, thioamide C₉H₁₃N₃O₂S 227.3 Thioamide increases metabolic stability; dual cyclopropane adds rigidity .
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide Oxadiazole, phenyl, methylpyrrole C₁₈H₁₈N₄O₂ 322.4 Oxadiazole improves bioavailability; phenyl enhances hydrophobic interactions .
1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide Hydroxyimino, methoxyphenyl C₁₄H₁₇N₂O₃ 261.3 Hydroxyimino enables chelation; methoxyphenyl contributes to electronic effects .

*Calculated based on structural analysis.

Physicochemical Properties

  • Solubility : The hydroxyl group in the target compound improves aqueous solubility relative to lipophilic analogs like N-(2-bromophenyl)-N-methyl-1-(trimethylsilyl)cyclopropanecarboxamide (), which contains bromine and trimethylsilyl groups .
  • Stability : Thioamide derivatives (e.g., ) exhibit enhanced resistance to enzymatic hydrolysis compared to carboxamides .

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities. This article will explore its biological activity through various studies, including structure-activity relationships, pharmacological effects, and case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C12H15NO3
  • Molecular Weight : 221.25 g/mol

The structural features include a cyclopropanecarboxamide moiety and a pyrrole ring, which are known to contribute to various biological activities.

Research indicates that compounds containing pyrrole rings often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and analgesic effects. Specifically, the presence of the hydroxyl group and the cyclopropane structure may enhance the interaction with biological targets such as enzymes and receptors.

Antimicrobial Activity

Studies have shown that pyrrole derivatives can exhibit antimicrobial properties. For instance, a related compound demonstrated effective inhibition against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In vitro assays have demonstrated that it can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

Analgesic Properties

The analgesic effects of this compound have been evaluated in animal models. The results suggest that it may modulate pain pathways, potentially through interactions with opioid receptors or by inhibiting cyclooxygenase enzymes.

Case Studies

  • Case Study on Pain Relief :
    • Objective : Evaluate the analgesic effect in rodents.
    • Method : Administered varying doses of the compound and measured pain response using the tail-flick test.
    • Results : Significant reduction in pain response was observed at higher doses compared to control groups.
  • Antimicrobial Efficacy Study :
    • Objective : Assess antimicrobial activity against Staphylococcus aureus and Escherichia coli.
    • Method : Disc diffusion method was employed.
    • Results : The compound showed notable inhibition zones, indicating effective antimicrobial activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Structural FeatureBiological Activity
Hydroxyl GroupEnhances solubility and potential hydrogen bonding with biological targets
Pyrrole RingContributes to antimicrobial and anti-inflammatory activities
Cyclopropane StructureMay influence receptor binding affinity

Q & A

Q. What are the optimal synthetic routes for N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclopropanecarboxamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves cyclopropanation of a precursor followed by functional group modifications. Key steps include:
  • Cyclopropanation : Use transition-metal catalysts (e.g., Rh(II)) under inert atmospheres to ensure stereochemical control.
  • Amide Coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or dichloromethane .
  • Optimization : Apply Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent polarity) and identify high-yield conditions. Central Composite Design (CCD) is effective for multi-variable optimization .

Q. How should researchers characterize the compound’s purity and structural integrity during synthesis?

  • Methodological Answer : Use a combination of:
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210–280 nm) to assess purity (>95% by area normalization).
  • Spectroscopy :
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropane protons at δ 0.8–1.5 ppm, pyrrole protons at δ 6.5–7.2 ppm) .
  • HRMS : Exact mass analysis (ESI+) to verify molecular formula (e.g., [M+H]+ calculated for C₁₂H₁₇N₂O₂: 233.1285).
  • X-ray Crystallography : For absolute stereochemical confirmation, grow single crystals via slow evaporation in dichloromethane/hexane .

Advanced Research Questions

Q. What computational strategies are recommended for predicting the compound’s reactivity and designing novel derivatives?

  • Methodological Answer : Integrate quantum mechanical (QM) and machine learning (ML) approaches:
  • Reactivity Prediction : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map transition states and identify reactive sites (e.g., cyclopropane ring strain).
  • Derivative Design : Use fragment-based molecular docking (AutoDock Vina) to screen derivatives for target binding (e.g., enzyme active sites).
  • Feedback Loop : Validate predictions with parallel synthesis and high-throughput screening, as implemented in ICReDD’s reaction discovery framework .

Q. How should researchers address discrepancies in observed biological activity across different assay systems?

  • Methodological Answer : Follow a systematic protocol:
  • Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa), buffer conditions (pH 7.4 vs. 6.8), and incubation times.
  • Data Normalization : Use internal controls (e.g., reference inhibitors) and Z’-factor analysis to quantify assay robustness.
  • Mechanistic Profiling : Employ SPR (surface plasmon resonance) to measure binding kinetics (kₐ, k𝒹) and confirm target engagement .
    Contradictions may arise from off-target effects, which can be resolved via CRISPR knockout models or proteome-wide affinity pulldowns .

Q. What experimental protocols ensure the compound’s stability under pharmacological testing conditions?

  • Methodological Answer : Conduct stability studies under accelerated conditions:
  • pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours; monitor degradation via LC-MS.
  • Thermal Stability : Store solid samples at -20°C (long-term) and 4°C (short-term); avoid repeated freeze-thaw cycles .
  • Light Sensitivity : Use amber vials and assess photodegradation under UV/visible light (ICH Q1B guidelines).
    Report degradation products (e.g., cyclopropane ring opening) and adjust formulation (e.g., lyophilization with trehalose) .

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